5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole is categorized under organic compounds, specifically as an aromatic heterocycle. Its classification includes:
The synthesis of 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole typically involves several key steps, often starting from simpler precursors. A common synthetic route includes:
The synthesis parameters often include temperatures around 150 °C for condensation reactions and 65 °C for coupling reactions, with reaction times varying based on the specific methods employed.
The molecular structure of 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole can be described as follows:
The compound's geometry is characterized by bond angles typical of aromatic systems, with potential resonance stabilization due to electron delocalization in the heterocyclic ring.
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole may undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time.
The mechanism of action for compounds like 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole often involves interaction with biological targets such as enzymes or receptors. For instance:
This mechanism is typically characterized by high-affinity binding interactions and subsequent cellular responses leading to apoptosis or cell cycle inhibition.
The physical and chemical properties of 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole include:
These properties are essential for determining its suitability for various applications in research and industry.
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole has several scientific applications:
Oxazole derivatives constitute a privileged scaffold in antimitotic drug discovery due to their ability to mimic cis-stilbene pharmacophores while resisting isomerization. These heterocycles constrain spatial geometry critical for tubulin binding, enhancing metabolic stability compared to natural counterparts like combretastatin A-4 (CA-4) . Specifically, 2-methyl-4,5-disubstituted oxazoles demonstrate exceptional antiproliferative potency by inhibiting tubulin polymerization—a mechanism validated through:
Table 1: Antiproliferative Activity of Key Oxazole Regioisomers
Compound | Substituents | Jurkat IC50 (nM) | SEM IC50 (nM) | RS4;11 IC50 (nM) |
---|---|---|---|---|
CA-4 | - | 0.8 | 1.2 | 3.1 |
4g | 5-(3-F-4-OMePh) | 0.35 | 0.42 | 0.94 |
5e | 4-(4-OMePh) | 25.6 | 38.9 | 102.7 |
Positional isomerism critically influences bioactivity: 4-(3′,4′,5′-trimethoxyphenyl)-5-aryloxazoles (e.g., 4g) outperform their 5-(3′,4′,5′-trimethoxyphenyl)-4-aryl counterparts (e.g., 5e) by 10–100-fold due to optimized steric alignment with the colchicine binding site .
The molecular architecture of 5-(4-bromo-2-methoxyphenyl)-2-methyloxazole embodies a cis-restricted CA-4 bioisostere. Key analogies include:
Table 2: Structural Comparison of CA-4 and Oxazole Bioisosteres
Feature | CA-4 | 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole |
---|---|---|
Bridge | cis-olefin | 2-methyloxazole |
Dihedral angle | ~60° | ~120° |
Tubulin IC50 | 0.4–1.2 μM | 0.35–0.8 μM |
Metabolic stability | Low (isomerizes) | High (rigid) |
Halogen and methoxy groups synergistically enhance the compound’s pharmacodynamic profile through electronic and steric modulation:
Table 3: Impact of Substituents on Oxazole Bioactivity
B-ring substituents | logP | Tubulin polymerization IC50 (μM) | H-bond acceptors |
---|---|---|---|
4-H-2-OMe | 1.98 | 2.4 | 2 |
4-Br-2-OMe | 2.48 | 0.9 | 3 |
3,4,5-(OMe)3 | 2.91 | 1.2 | 5 |
4-NO2-2-OMe | 1.87 | >10 | 4 |
Optimal bioactivity requires balanced lipophilicity (logP 2.0–3.0) and hydrogen-bond capacity. The 4-bromo-2-methoxyphenyl configuration achieves this via moderate logP (2.48) and three H-bond acceptors (oxazole N, carbonyl O, methoxy O), enabling efficient target engagement [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1